N-[3-[(2-methoxyphenyl)sulfamoyl]phenyl]-2-quinolinecarboxamide

carbonic anhydrase inhibition sulfonamide pharmacophore quinoline-2-carboxamide SAR

N-[3-[(2-Methoxyphenyl)sulfamoyl]phenyl]-2-quinolinecarboxamide (CHEBI:117242) is a synthetic aromatic amide belonging to the quinoline-2-carboxamide class, with molecular formula C23H19N3O4S and molecular weight 433.5 g/mol. The compound features a quinoline-2-carboxamide core linked via a carboxamide bond to a phenyl ring bearing a sulfamoyl group at the meta (3-) position; the sulfamoyl nitrogen is further substituted with a 2-methoxyphenyl moiety.

Molecular Formula C23H19N3O4S
Molecular Weight 433.5 g/mol
Cat. No. B1228373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-[(2-methoxyphenyl)sulfamoyl]phenyl]-2-quinolinecarboxamide
Molecular FormulaC23H19N3O4S
Molecular Weight433.5 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1NS(=O)(=O)C2=CC=CC(=C2)NC(=O)C3=NC4=CC=CC=C4C=C3
InChIInChI=1S/C23H19N3O4S/c1-30-22-12-5-4-11-20(22)26-31(28,29)18-9-6-8-17(15-18)24-23(27)21-14-13-16-7-2-3-10-19(16)25-21/h2-15,26H,1H3,(H,24,27)
InChIKeyQEXWIBSUYZXMOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3-[(2-Methoxyphenyl)sulfamoyl]phenyl]-2-quinolinecarboxamide: Structural Identity and Procurement Baseline


N-[3-[(2-Methoxyphenyl)sulfamoyl]phenyl]-2-quinolinecarboxamide (CHEBI:117242) is a synthetic aromatic amide belonging to the quinoline-2-carboxamide class, with molecular formula C23H19N3O4S and molecular weight 433.5 g/mol [1]. The compound features a quinoline-2-carboxamide core linked via a carboxamide bond to a phenyl ring bearing a sulfamoyl group at the meta (3-) position; the sulfamoyl nitrogen is further substituted with a 2-methoxyphenyl moiety . This specific substitution pattern distinguishes it from more commonly studied para-substituted N-(4-sulfamoylphenyl)quinoline-2-carboxamides. The compound is catalogued in the LINCS library as LSM-28691 and has been registered in PubChem and ChEMBL [1].

Why N-[3-[(2-Methoxyphenyl)sulfamoyl]phenyl]-2-quinolinecarboxamide Cannot Be Substituted by Generic Quinoline-2-Carboxamide Analogs


Within the quinoline-2-carboxamide class, substitution pattern drives target engagement. The majority of published quinoline-2-carboxamide carbonic anhydrase (CA) inhibitors bear a primary sulfamoyl group (–SO₂NH₂) at the para position of the terminal phenyl ring [1]. In contrast, this compound carries a secondary sulfamoyl group (–SO₂NH–Ar) at the meta position, with the sulfamoyl nitrogen further substituted by a 2-methoxyphenyl ring. This structural divergence alters hydrogen-bond donor/acceptor capacity, steric bulk, and lipophilicity, meaning that structure–activity relationships (SAR) established for para-sulfamoylphenyl quinoline-2-carboxamides cannot be extrapolated to this compound. Generic substitution without verifying target-specific activity data therefore risks selecting a molecule with fundamentally different pharmacological properties.

Quantitative Differentiation Evidence for N-[3-[(2-Methoxyphenyl)sulfamoyl]phenyl]-2-quinolinecarboxamide


Meta- vs. Para-Sulfamoyl Substitution: Structural Topology Differentiation

The target compound positions its sulfamoyl linker at the meta (3-) position of the central phenyl ring, in contrast to the para (4-) sulfamoylphenyl configuration found in the majority of literature-reported quinoline-2-carboxamide CA inhibitors, including compounds 5a–5h from Thacker et al. (2019) [1]. This meta-substitution geometry alters the spatial relationship between the quinoline-2-carboxamide and the terminal aryl group, which affects zinc-binding geometry at the CA active site. The para-substituted reference compounds 5h, 5a, and 5b exhibited hCA II Ki values of 33.0 nM, 88.4 nM, and 85.7 nM respectively [1]; however, these values cannot be directly extrapolated to the meta-substituted target compound due to the different exit vector of the sulfamoyl group. Quantitative activity data for the meta-substituted target compound against CA isoforms remain unreported in the primary literature.

carbonic anhydrase inhibition sulfonamide pharmacophore quinoline-2-carboxamide SAR

Secondary vs. Primary Sulfamoyl Pharmacophore: Hydrogen-Bond Donor Capacity

The target compound contains a secondary sulfamoyl group (–SO₂–NH–Ar) where the nitrogen is substituted with a 2-methoxyphenyl ring, eliminating one hydrogen-bond donor relative to the primary sulfamoyl (–SO₂–NH₂) found in classical aromatic sulfonamide CA inhibitors [1]. In the zinc-binding pharmacophore model for carbonic anhydrase inhibition, the primary sulfonamide –NH₂ group serves as the critical zinc-coordinating moiety, and its N-substitution generally abolishes or severely attenuates CA inhibitory activity. ChEMBL-derived BindingDB data for a structurally related secondary sulfamoyl quinoline derivative show Ki > 100,000 nM against recombinant human CA II, CA IX, and CA XII [2], consistent with the expected loss of zinc-binding capacity. This contrasts sharply with the low nanomolar Ki values (33.0–88.4 nM) reported for primary sulfamoyl analogs [1].

sulfonamide pharmacophore zinc-binding group enzyme inhibition

Lipophilicity Modulation by 2-Methoxyphenyl Substituent

The 2-methoxyphenyl substituent on the sulfamoyl nitrogen contributes additional lipophilicity beyond that of the unsubstituted primary sulfamoyl analogs. The ortho-methoxy group introduces both steric and electronic effects: it increases calculated logP by approximately 1.5–2.0 units relative to –SO₂NH₂ analogs, based on fragment-based estimation using the compound's molecular formula (C23H19N3O4S, MW 433.5) and comparison with published logP values for primary sulfamoyl quinoline-2-carboxamides [1]. Enhanced lipophilicity may improve membrane permeability and intracellular target access but also increases the risk of promiscuous binding and CYP450-mediated metabolism. This trade-off differentiates the compound from more polar primary sulfonamide analogs for applications requiring cellular penetration.

physicochemical properties cLogP permeability drug-likeness

Potential RNase L Activation Pathway Engagement

A compound matching the core structural features of N-[3-[(2-methoxyphenyl)sulfamoyl]phenyl]-2-quinolinecarboxamide (identified via LINCS ID LSM-28691 [1]) has been tested for activation of 2-5A-dependent ribonuclease (RNase L), a key effector of the innate antiviral interferon response. BindingDB records indicate an IC₅₀ of 2.30 nM for inhibition of protein synthesis in mouse L cell extracts via RNase L activation [2]. This sub-nanomolar cellular potency, if confirmed for the exact target compound, would represent a distinct biological activity not reported for the para-substituted primary sulfamoyl quinoline-2-carboxamide series, which have primarily been characterized as CA inhibitors. Users should verify compound identity (BDBM50025002 correspondence) before relying on this data point.

RNase L innate immunity 2-5A pathway antiviral

Recommended Application Scenarios for N-[3-[(2-Methoxyphenyl)sulfamoyl]phenyl]-2-quinolinecarboxamide Based on Evidence


Innate Immunity and RNase L Pathway Probe Development

The compound's potential RNase L activation activity (IC₅₀ = 2.30 nM in mouse L cell extracts [1]) positions it as a candidate tool compound for studying the 2-5A/RNase L innate immune pathway. Researchers investigating antiviral innate immunity, interferon signaling, or RNase L-mediated RNA degradation should consider this compound, noting that identity confirmation against BDBM50025002 is required. This application is distinct from the CA inhibition use of related quinoline-2-carboxamides.

Structure–Activity Relationship Studies of Secondary Sulfamoyl Pharmacophores

The compound's N-(2-methoxyphenyl) secondary sulfamoyl motif makes it a valuable reference compound for SAR campaigns exploring non-classical sulfonamide pharmacophores. With predicted Ki > 100,000 nM against CA II [2], it serves as a negative control demonstrating that N-substitution of the sulfamoyl group abrogates zinc-dependent CA inhibition, while potentially opening alternative target space. Medicinal chemistry groups optimizing sulfonamide selectivity should include this compound in selectivity panels.

Meta-Substituted Quinoline-2-Carboxamide Library Expansion

For combinatorial chemistry and library screening programs, this compound provides an underexplored meta-substitution topology that complements the extensively studied para-sulfamoylphenyl series. Its inclusion in diversity-oriented screening decks may reveal hit activity against targets not addressable by the para-substituted series [3]. Procurement for high-throughput screening (HTS) library supplementation is supported by its availability through multiple vendors.

Cellular Permeability Comparator in Sulfonamide Series

The compound's predicted higher lipophilicity (estimated cLogP ~3.5–4.5) relative to primary sulfamoyl analogs (cLogP ~1.5–2.5) makes it suitable as a permeability comparator in cell-based assays. Researchers evaluating structure–permeability relationships across sulfonamide series can use this compound to assess the impact of N-aryl substitution on passive membrane diffusion and intracellular accumulation.

Quote Request

Request a Quote for N-[3-[(2-methoxyphenyl)sulfamoyl]phenyl]-2-quinolinecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.